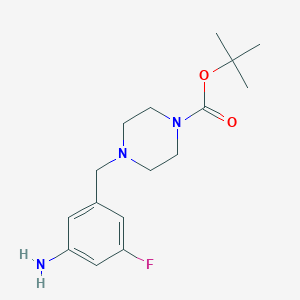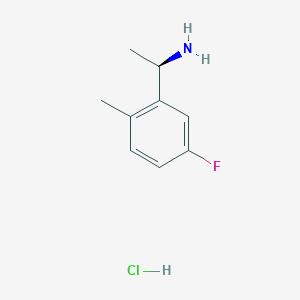
Tert-butyl 4-amino-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 4-amino-2-fluorobenzylcarbamate is a chemical compound with the CAS Number: 900174-92-7 . It is widely used in scientific research due to its versatility, finding applications in drug discovery, molecular biology studies, and organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C12H17FN2O2 . The InChI code for the compound is 1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.28 . It is a powder at room temperature .Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
Tert-butyl derivatives, including compounds similar to Tert-butyl 4-amino-2-fluorobenzylcarbamate, have been explored for their potential in developing fluorescence-based detection methods for metal ions. For instance, certain Tert-butyl-based Schiff base compounds demonstrate aggregation-induced emission (AIE) properties, making them effective as fluorescent probes. These compounds have shown selective quenching of fluorescence in the presence of specific metal ions like Fe3+, suggesting their utility in sensitive metal ion detection methods (Jonnagaddala Harathi & K. Thenmozhi, 2020).
Development of Antimalarial Drugs
Tert-butyl derivatives are also significant in drug development, particularly in antimalarial research. For example, N-tert-Butyl isoquine, a 4-aminoquinoline compound, was developed through collaborative efforts between academic and pharmaceutical entities. This compound, designed based on various chemical and pharmacological considerations, has shown excellent activity against malaria-causing Plasmodium species (P. O’Neill et al., 2009).
Removal of Organophosphorus Pesticides
Research has also been conducted on Tert-butyl-based compounds for environmental applications, specifically for the removal of harmful pesticides from water. A study demonstrates the use of an amino-substituted p-tert-butylcalix[4]arene-based magnetic compound for effectively removing toxic organophosphorus pesticides like chlorpyrifos and diazinon from contaminated water (M. A. Kamboh et al., 2016).
Luminescent Inorganic/Organic Molecular-Based Hybrids
Tert-butyl compounds are also utilized in the construction of luminescent materials. A study involving 4-Tert-butylbenzoic acid (TBBA) modified to create a functional molecular bridge demonstrates the development of novel luminescent hybrid materials. These materials, incorporating terbium ion, show strong luminescence and are promising for photophysical applications (B. Yan & Limin Zhao, 2005).
Synthesis and Applications in Polymer Technology
Tert-butyl derivatives are also significant in polymer technology. For instance, studies on polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol reveal the synthesis and properties of new polyamides. These materials exhibit high thermal stability and solubility, making them valuable in various industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOCOFHSAAXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701788 | |
| Record name | tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-92-7 | |
| Record name | tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)
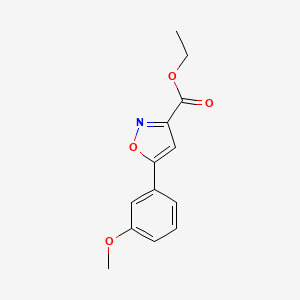
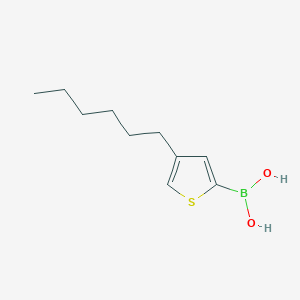


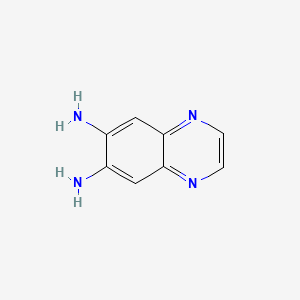
![Furo[3,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1505216.png)
![N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide](/img/structure/B1505218.png)


![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)

